Lipophilicity (clogP) as a Selectivity and Permeability Determinant Versus Morpholinoethyl and Quinolyl Analogs
The N-(4-acetamidophenyl) derivative exhibits a calculated logP of 2.87, which is substantially higher than the morpholinoethyl analog (estimated clogP ≈ 1.5–1.8 due to the basic tertiary amine and ether oxygens) and lower than the quinolyl analog (estimated clogP ≈ 3.5–4.0 due to the extended aromatic system) [1]. This intermediate lipophilicity positions the compound in an optimal range for both membrane permeability and aqueous solubility, avoiding the excessive hydrophilicity that limits cellular uptake of morpholino analogs and the excessive hydrophobicity that promotes non-specific protein binding and poor solubility of quinolyl analogs.
| Evidence Dimension | Calculated partition coefficient (clogP / logP) |
|---|---|
| Target Compound Data | logP = 2.872 (ZINC calculated) |
| Comparator Or Baseline | 2-bromo-5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide: estimated clogP ≈ 1.5–1.8; 2-bromo-5-isopropyl-N-(5-quinolyl)-1,3-thiazole-4-carboxamide: estimated clogP ≈ 3.5–4.0 |
| Quantified Difference | Target logP is approximately 1.0–1.4 units above the morpholinoethyl analog and approximately 0.6–1.1 units below the quinolyl analog |
| Conditions | ZINC15 computationally predicted logP; comparator values estimated from fragment-based calculations (no co-measured experimental logP available) |
Why This Matters
Lipophilicity in the 2–3 logP range is associated with favorable ADME profiles, balancing passive permeability and metabolic stability; the N-(4-acetamidophenyl) derivative occupies this window while its closest analogs fall outside it.
- [1] ZINC Database. ZINC000022195149: N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide. Accessed 2026. https://zinc.docking.org/substances/ZINC000022195149/ View Source
